molecular formula C9H15N3 B6155047 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine CAS No. 1337415-21-0

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine

Cat. No. B6155047
CAS RN: 1337415-21-0
M. Wt: 165.2
InChI Key:
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Description

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine (5-DMPEA) is an aminoalkylpyridinium compound that has been widely studied for its potential applications in scientific research. It is a relatively new compound that has been gaining attention for its potential to be used in a variety of applications.

Mechanism of Action

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine is an agonist of the nAChR, which is a ligand-gated ion channel found in the central and peripheral nervous system. It is thought to act by binding to the nAChR and activating the receptor, which leads to the opening of the ion channel and the influx of ions into the cell. This influx of ions leads to a variety of physiological effects, depending on the type of ion channel that is activated.
Biochemical and Physiological Effects
This compound has been studied for its potential to modulate a variety of physiological processes, including learning and memory, motor coordination, and mood. It has been found to act as an agonist of the nAChR, which is involved in a variety of neurological processes. It has also been found to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in a variety of neurological processes.

Advantages and Limitations for Lab Experiments

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be synthesized in a variety of different solvents and reagents. It is also relatively stable and has a high affinity for the nAChR, which makes it an ideal compound for use in laboratory experiments. However, this compound also has some limitations, such as its low solubility in water and its potential to cause cell toxicity in some cases.

Future Directions

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine has a number of potential future applications in scientific research. It could be used to study the role of the nAChR in a variety of physiological processes, such as learning and memory, motor coordination, and mood. It could also be used to study the effects of modulating the release of neurotransmitters, such as dopamine and serotonin. Additionally, this compound could be used to study the potential therapeutic effects of compounds that target the nAChR, such as drugs for the treatment of neurological disorders. Finally, this compound could be used to study the potential toxicity of compounds that target the nAChR.

Synthesis Methods

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine can be synthesized using a number of different methods, including the reaction of N,N-dimethylpyridin-2-amine (DMPEA) with an alkyl halide or an alkyl sulfonate. The reaction of DMPEA with an alkyl halide yields this compound, while the reaction of DMPEA with an alkyl sulfonate yields the corresponding sulfonate derivative. The synthesis of this compound has been reported using a variety of different reagents and solvents, including dichloromethane, acetonitrile, and dimethylformamide.

Scientific Research Applications

5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as an agonist of the nicotinic acetylcholine receptor (nAChR), which is involved in a variety of physiological processes, including learning and memory. This compound has also been studied for its potential to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in a variety of neurological processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine involves the reaction of 2-chloro-5-(dimethylamino)pyridine with ethylenediamine in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-5-(dimethylamino)pyridine", "ethylenediamine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-5-(dimethylamino)pyridine in a suitable solvent (e.g. ethanol).", "Step 2: Add ethylenediamine and a base (e.g. sodium hydroxide) to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter off any solids.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by recrystallization or chromatography to obtain the final product, 5-(1-aminoethyl)-N,N-dimethylpyridin-2-amine." ] }

CAS RN

1337415-21-0

Molecular Formula

C9H15N3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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